![molecular formula C15H14ClNO B14330704 Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- CAS No. 105533-44-6](/img/structure/B14330704.png)
Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- is an organic compound with a complex structure It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 4-chloro group and a 2-[1-[(4-methylphenyl)imino]ethyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- typically involves multiple steps:
Formation of the imine group: This can be achieved by reacting 4-methylbenzaldehyde with an amine under acidic conditions to form the imine.
Chlorination: The phenolic compound is chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Coupling Reaction: The imine and chlorinated phenol are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenols or imines.
Applications De Recherche Scientifique
Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The imine group may participate in nucleophilic or electrophilic reactions, leading to the formation of reactive intermediates that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-chloro-2-methyl-: Similar structure but lacks the imine group.
Phenol, 4-chloro-: Lacks the 2-[1-[(4-methylphenyl)imino]ethyl] group.
Phenol, 2-chloro-4-methoxy-: Contains a methoxy group instead of the imine group.
Uniqueness
Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]- is unique due to the presence of both the chloro and imine groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
105533-44-6 |
|---|---|
Formule moléculaire |
C15H14ClNO |
Poids moléculaire |
259.73 g/mol |
Nom IUPAC |
4-chloro-2-[C-methyl-N-(4-methylphenyl)carbonimidoyl]phenol |
InChI |
InChI=1S/C15H14ClNO/c1-10-3-6-13(7-4-10)17-11(2)14-9-12(16)5-8-15(14)18/h3-9,18H,1-2H3 |
Clé InChI |
XOLZAJABHIHAGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C(C)C2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


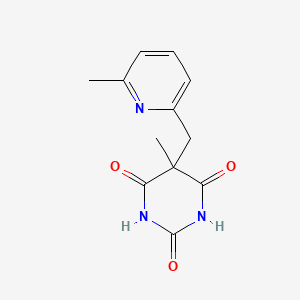
![Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14330648.png)
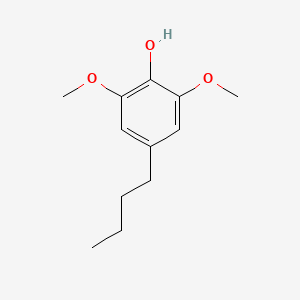

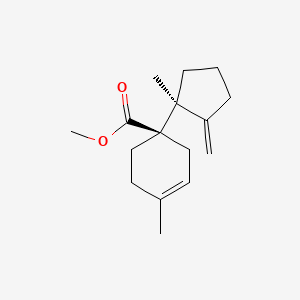


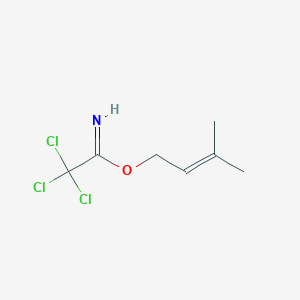


![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)

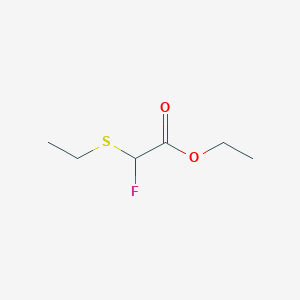
![Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-](/img/structure/B14330714.png)
